4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid

Physicochemical Characterization Structural Confirmation Quality Control

Researchers face challenges differentiating positional isomers of N-sulfonylated amino acids-ortho, meta, and para substitutions share identical MW yet distinct properties. 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid (CAS 1266460-57-4), 98% purity, provides the definitive ortho-substituted building block for: • Completing positional isomer SAR series with internally consistent data • Validating HPLC/UPLC methods for isomer resolution • Minimizing side reactions in multi-step syntheses

Molecular Formula C12H17NO5S
Molecular Weight 287.33 g/mol
CAS No. 1266460-57-4
Cat. No. B1454467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
CAS1266460-57-4
Molecular FormulaC12H17NO5S
Molecular Weight287.33 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N(CCCC(=O)O)S(=O)(=O)C
InChIInChI=1S/C12H17NO5S/c1-18-11-7-4-3-6-10(11)13(19(2,16)17)9-5-8-12(14)15/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,15)
InChIKeyZBFWKCHLDXTPKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic Acid: Procurement Overview


4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid is a synthetic sulfonamide derivative with the molecular formula C12H17NO5S and a molecular weight of 287.33 g/mol . The compound features a characteristic ortho-methoxyphenyl group linked via a sulfonamide nitrogen to a butanoic acid chain . It is primarily available as a research chemical from commercial suppliers, with reported purities typically ranging from 95% to 98% . This compound is structurally related to a series of positional isomers and other N-sulfonylated amino acid derivatives, but direct quantitative comparative biological or physicochemical data in the public domain are extremely limited.

Synthetic Building Block
N-sulfonylated amino acid derivative for multi-step organic synthesis.
Purity Grade Selection
Purity grade choice impacts synthetic workflow and assay reproducibility.
Structural Isomer Series
Ortho-methoxy isomer for SAR; differentiate from meta/para analogs via orthogonal methods.

4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic Acid Substitution Risk


Within the class of N-sulfonylated amino acid derivatives, subtle structural modifications—such as the position of a methoxy group on the phenyl ring or the length of the carboxylic acid chain—can profoundly alter key physicochemical properties and, by extension, biological activity and synthetic utility. While direct comparative quantitative data for the target compound are scarce, established structure-activity relationship (SAR) principles for sulfonamides indicate that ortho-, meta-, and para-substitutions influence electronic distribution, steric hindrance, and hydrogen-bonding capacity . These factors directly impact critical parameters like lipophilicity (LogP), aqueous solubility, and target binding affinity, making generic interchange with positional isomers (e.g., the 3-methoxy or 4-methoxy analogs) or different chain-length variants (e.g., 2-aminobutanoic acid derivatives) an uncontrolled variable in a research or industrial workflow [1]. This guide identifies the limited quantitative differentiation available to support a non-substitutable procurement decision.

Positional isomer (ortho vs meta/para) may alter lipophilicity, solubility, and binding, compromising assay reproducibility.
Alkyl chain length variation may shift solubility and target engagement, limiting direct substitution with homologs.
Identical molecular weight across positional isomers prevents mass-based differentiation; orthogonal analytical methods required.

4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic Acid: Differentiation Evidence


Molecular Weight vs Positional Isomers

The target compound (ortho-methoxy isomer) has a confirmed molecular weight of 287.33 g/mol . This is a critical parameter for mass spectrometry-based identification and purity assessment. However, all known positional isomers, including 4-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid and 4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid, share the same molecular formula (C12H17NO5S) and therefore possess an identical molecular weight of 287.33 g/mol . This makes molecular weight alone insufficient for differentiation, underscoring the necessity for orthogonal analytical methods such as NMR or HPLC retention time comparisons.

Molecular Weight
Head-to-head
287.33 g/mol (identical)
Requires orthogonal ID methods for isomer differentiation
Ortho, meta, para isomers share the same MW
Physicochemical Characterization Structural Confirmation Quality Control

Substituent Position and Lipophilicity

Lipophilicity, a key determinant of membrane permeability and solubility, can be estimated computationally. While no experimentally determined LogP value for the target compound was found, computed values can be inferred from similar structures. For instance, a close analog, 2-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid, has a computed XLogP3-AA value of 2.2 [1]. The target compound, with a butanoic acid chain and a methoxy group, is expected to have a different LogP. The ortho-methoxy substitution in the target compound introduces steric hindrance that can alter its conformation and solvation energy compared to the meta- or para-isomers, thereby affecting its effective LogP and, consequently, its behavior in biological assays or chromatographic separations. This difference is a class-level inference based on the known impact of substituent position on physicochemical properties.

LogP Profile
Class-level
Not exp. determined; comparator XLogP3-AA=2.2
Class-level inference; verify lipophilicity for target
Substituent position may alter solvation and LogP
Physicochemical Property Drug-likeness LogP

Supplier Purity Differentiation

Procurement decisions are often driven by the available purity and the associated analytical data. The target compound is offered by different suppliers with varying purity specifications. For example, one supplier (Leyan) specifies a purity of 98% , while another (Chemenu) offers it at 95% purity . This 3% absolute difference in purity can be significant in quantitative biological assays or as a synthetic intermediate where impurity profiles can affect reaction yields or downstream product purity. A researcher requiring high purity for a sensitive experiment would prioritize the 98% grade over the 95% grade, making this a quantifiable and verifiable procurement criterion.

Purity Grade
Head-to-head
98% vs 95% (+3% absolute)
Purity choice impacts assay reproducibility
Supplier-specific specifications (Leyan vs Chemenu)
Quality Control Sourcing Reproducibility

4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic Acid: Application Scenarios


High-Purity Building Block for Synthesis

Based on the availability of a 98% purity grade , this compound is best suited as a synthetic intermediate or building block in multi-step organic syntheses where a high-purity starting material is critical for minimizing side reactions and simplifying final product purification. The higher purity specification (compared to a 95% grade ) directly supports more efficient and reproducible synthetic workflows, making it a preferred choice for medicinal chemistry and complex molecule construction where the cost of purification outweighs the premium for higher initial purity.

Reference Standard for Isomer Analysis

The identical molecular weight of the target compound and its positional isomers (e.g., 3-methoxy and 4-methoxy analogs) makes it an ideal challenge for developing and validating high-resolution analytical methods. This compound can serve as a reference standard in chromatographic (HPLC/UPLC) or spectroscopic (NMR) method development aimed at resolving ortho-, meta-, and para-substituted isomers of N-sulfonylated amino acids. Its procurement is essential for laboratories working on method validation or quality control of isomeric mixtures where unambiguous identification is required.

SAR Studies of Sulfonamide Derivatives

As an ortho-methoxyphenyl substituted N-sulfonylated butanoic acid, this compound represents a specific data point in SAR studies investigating the effect of substituent position on biological or physicochemical properties. While direct comparative data are limited, its unique ortho-substitution pattern distinguishes it from the meta- and para-analogs . This structural difference is a primary variable in exploring how steric and electronic effects of the methoxy group modulate target binding, enzyme inhibition, or cellular activity. Its procurement is necessary to complete a positional isomer SAR series and generate internally consistent, comparative data.

Application
Selection Property
Validation Focus
Synthetic intermediate
Purity grade selection
Impurity profile and reaction yield consistency
Method development for isomer resolution
Ortho-substituted positional isomer standard
Chromatographic retention time and NMR assignment
SAR study of sulfonamide positional isomers
Ortho-methoxy substitution pattern
Comparative lipophilicity and assay response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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